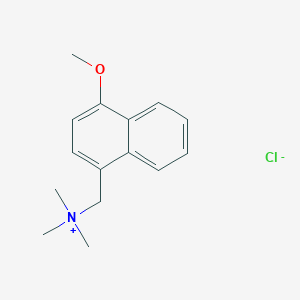
(4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound with a naphthalene ring substituted with a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride typically involves the quaternization of (4-methoxynaphthalen-1-yl)methanamine with methylating agents such as methyl iodide or methyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of substituted naphthalenes with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology: In biological research, (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is studied for its potential as a fluorescent probe due to its naphthalene moiety, which exhibits strong fluorescence properties .
Medicine: The compound has been investigated for its potential anticancer properties. It has shown activity as a tubulin polymerization inhibitor, which can disrupt cell division and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to the colchicine site of tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Comparison with Similar Compounds
- (4-Methoxynaphthalen-1-yl)methanamine
- (4-Methoxynaphthalen-1-yl)methylamine
- (4-Methoxynaphthalen-1-yl)diphenylsulfonium triflate
Comparison: Compared to these similar compounds, (4-Methoxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride is unique due to its quaternary ammonium structure, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
Properties
CAS No. |
112929-82-5 |
|---|---|
Molecular Formula |
C15H20ClNO |
Molecular Weight |
265.78 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H20NO.ClH/c1-16(2,3)11-12-9-10-15(17-4)14-8-6-5-7-13(12)14;/h5-10H,11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QWCMLRSWAXMROH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C2=CC=CC=C12)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)

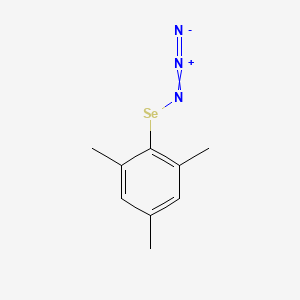

![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
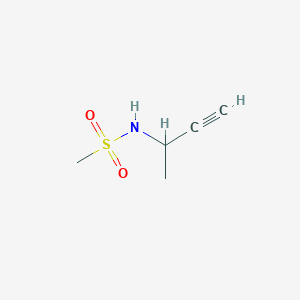
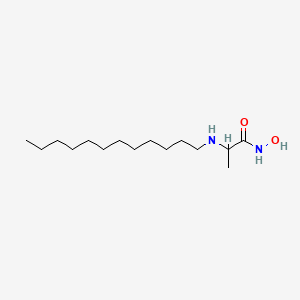

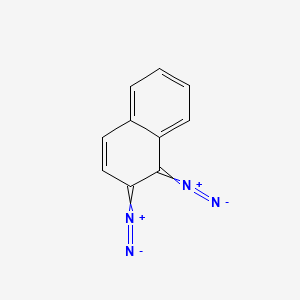
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
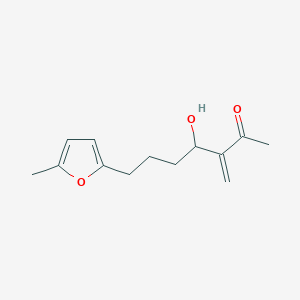
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)

